TLR8 agonist 6

Catalog No.
S15745082
CAS No.
M.F
C19H29N7O2
M. Wt
387.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TLR8 agonist 6

Product Name

TLR8 agonist 6

IUPAC Name

4-[[(2R)-1-acetamido-2-methylhexan-2-yl]amino]-2-amino-N,N-dimethylpyrido[3,2-d]pyrimidine-7-carboxamide

Molecular Formula

C19H29N7O2

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C19H29N7O2/c1-6-7-8-19(3,11-22-12(2)27)25-16-15-14(23-18(20)24-16)9-13(10-21-15)17(28)26(4)5/h9-10H,6-8,11H2,1-5H3,(H,22,27)(H3,20,23,24,25)/t19-/m1/s1

InChI Key

IJTJKDNTIRFLNH-LJQANCHMSA-N

Canonical SMILES

CCCCC(C)(CNC(=O)C)NC1=NC(=NC2=C1N=CC(=C2)C(=O)N(C)C)N

Isomeric SMILES

CCCC[C@](C)(CNC(=O)C)NC1=NC(=NC2=C1N=CC(=C2)C(=O)N(C)C)N

TLR8 agonist 6, also referred to as Compound A, is a synthetic small molecule that selectively activates the Toll-like receptor 8 (TLR8). This compound has demonstrated significant immunomodulatory effects, particularly in stimulating the production of various cytokines essential for the innate immune response. Specifically, TLR8 agonist 6 has an effective concentration (EC50) of approximately 0.052 μM, indicating its potency in activating immune cells, such as human peripheral blood mononuclear cells (PBMC), to produce interleukin-12p40 with an EC50 of 0.031 μM .

The chemical reactivity of TLR8 agonist 6 involves several potential transformations, including oxidation and reduction processes. These reactions can lead to the formation of different oxidation states, which may influence its biological activity. For instance, oxidation can modify the compound's ability to interact with TLR8, while reduction may alter its binding affinity and subsequent signaling pathways.

TLR8 agonist 6 primarily functions by engaging TLR8, which plays a crucial role in recognizing single-stranded RNA (ssRNA) from pathogens. Upon activation, TLR8 triggers a cascade of intracellular signaling pathways that result in the production of pro-inflammatory cytokines such as interleukin-1α, interleukin-6, and tumor necrosis factor-alpha. These cytokines are vital for mounting an effective immune response against viral infections and for enhancing adaptive immunity . The compound's ability to induce these cytokines makes it a promising candidate for therapeutic applications in infectious diseases and cancer immunotherapy.

The synthesis of TLR8 agonist 6 typically involves multi-step organic synthesis techniques, focusing on constructing its unique chemical scaffold that is essential for TLR8 activation. While specific synthetic routes may vary, they often include:

  • Formation of key intermediates: Utilizing reactions such as nucleophilic substitutions or cyclizations to create the core structure.
  • Functional group modifications: Employing oxidation or reduction reactions to introduce necessary functional groups that enhance biological activity.
  • Purification: Techniques like chromatography are used to isolate and purify the final product to ensure high purity and activity .

The primary applications of TLR8 agonist 6 include:

  • Vaccine adjuvants: Enhancing immune responses in vaccines by promoting Th1-type immunity.
  • Cancer therapy: Potentially improving anti-tumor responses by activating innate immune cells.
  • Infectious disease treatment: Modulating immune responses against viral infections through the stimulation of cytokine production .

Studies have shown that TLR8 agonist 6 interacts specifically with human TLR8, leading to distinct signaling outcomes compared to other TLR agonists such as those targeting TLR7. For example, while TLR7 agonists primarily induce type I interferon responses, TLR8 agonists like Compound A are more effective at stimulating pro-inflammatory cytokines and chemokines . This specificity highlights the unique role of TLR8 in mediating immune responses and suggests that TLR8 agonist 6 could be utilized in contexts where a strong inflammatory response is desirable.

Several compounds exhibit similar properties as TLR8 agonist 6 but differ in their mechanisms or potency. Here is a comparison with notable similar compounds:

Compound NameTarget ReceptorEC50 (μM)Key Features
ResiquimodTLR7/TLR8~0.1Dual action; induces both type I interferon and pro-inflammatory cytokines .
ImiquimodTLR7/TLR8~0.5Primarily used in topical treatments; stimulates local immune response .
VTX-2337TLR8~0.05Enhances antibody-dependent cellular cytotoxicity; promotes Th1 responses .
VTX-1463TLR8~0.1Under development for allergic rhinitis; induces Th1-type inflammatory mediators .
CL075TLR7/TLR8~0.5Known for its potent immunostimulatory effects; used in research settings .

Uniqueness of TLR8 Agonist 6

TLR8 agonist 6 stands out due to its high potency and selective activation of TLR8 compared to other compounds that may activate multiple receptors or have lower efficacy. This specificity allows for targeted therapeutic strategies aimed at enhancing immune responses without unwanted side effects associated with broader activation of other Toll-like receptors.

XLogP3

1.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

387.23827319 g/mol

Monoisotopic Mass

387.23827319 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-15-2024

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